BenchChemオンラインストアへようこそ!

Senp1-IN-4

SENP1 inhibitor cytotoxicity Hela cells

Senp1-IN-4 (CAS 2416910-64-8) is a pentacyclic triterpene-derived small-molecule inhibitor of Sentrin-Specific Protease 1 (SENP1), the primary isopeptidase catalyzing deSUMOylation in mammalian cells. It corresponds to Compound 21 disclosed in patent CN110627860 and was specifically developed to enhance tumor cell sensitivity to ionizing radiation.

Molecular Formula C33H54N2O3
Molecular Weight 526.8 g/mol
Cat. No. B12412654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenp1-IN-4
Molecular FormulaC33H54N2O3
Molecular Weight526.8 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)NCC(=O)NC
InChIInChI=1S/C33H54N2O3/c1-20-11-16-33(28(38)35-19-26(37)34-8)18-17-31(6)22(27(33)21(20)2)9-10-24-30(5)14-13-25(36)29(3,4)23(30)12-15-32(24,31)7/h9,20-21,23-25,27,36H,10-19H2,1-8H3,(H,34,37)(H,35,38)/t20-,21+,23+,24-,25+,27+,30+,31-,32-,33+/m1/s1
InChIKeyWFGOCPHTDJDQJM-XHVSEXIISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Senp1-IN-4: A Specific DeSUMOylation Protease 1 (SENP1) Inhibitor for Tumor Radiosensitivity Enhancement Research


Senp1-IN-4 (CAS 2416910-64-8) is a pentacyclic triterpene-derived small-molecule inhibitor of Sentrin-Specific Protease 1 (SENP1), the primary isopeptidase catalyzing deSUMOylation in mammalian cells . It corresponds to Compound 21 disclosed in patent CN110627860 and was specifically developed to enhance tumor cell sensitivity to ionizing radiation . As a laboratory reagent, it serves as a research tool for probing SENP1-dependent deSUMOylation pathways and DNA damage response mechanisms.

Why Generic SENP1 Inhibitor Substitution Fails: Quantitative Differentiation of Senp1-IN-4


SENP1 inhibitors span diverse chemotypes—from natural pentacyclic triterpenes (e.g., ursolic acid, momordin Ic) to synthetic pyridones and dual SENP1/SENP2 agents—yet their functional profiles diverge sharply in cytotoxicity, radiosensitization efficacy, and target engagement . Direct experimental comparison shows ursolic acid inhibits SENP1 with an IC₅₀ of 0.0064 µM in vitro but exerts significant cytotoxicity at sub‑micromolar concentrations , while momordin Ic requires 19.91 µM for SENP1 inhibition . In contrast, Senp1-IN-4 exhibits remarkably low cytotoxicity (IC₅₀ >20 µM in Hela cells) , a property that is not universally shared across the SENP1 inhibitor class and is critical for its dedicated radiosensitizer application. The interpretation that any SENP1 inhibitor can substitute for Senp1-IN-4 is therefore not supported by available quantitative data.

Quantitative Evidence Guide for Senp1-IN-4 Procurement and Experimental Selection


Differential Cytotoxicity Profile: Low Inherent Cytotoxicity vs. Reference SENP1 Inhibitors

Senp1-IN-4 exhibits minimal intrinsic cytotoxicity in Hela cells with an IC₅₀ >20 µM after 72‑hour exposure . This contrasts sharply with the potent SENP1 inhibitor ursolic acid, which shows an IC₅₀ of 0.24 µM in cellular assays (approximately 83‑fold more potent against cells) . The low cytotoxicity of Senp1-IN-4 is a deliberate design feature for its intended use as a radiosensitizer, where the compound should not itself kill tumor cells but rather amplify the lethal effect of radiation.

SENP1 inhibitor cytotoxicity Hela cells radiosensitizer triterpenoid

Designed Radiosensitization Activity vs. Chemotherapy-Resistance-Reversal SENP1 Inhibitors

Senp1-IN-4 was developed explicitly for tumor radiosensitivity enhancement, based on the observation that SENP1 inhibition upregulates cancer cell sensitivity to radiation . When Senp1-IN-4 is present, tumor cells become more sensitive to irradiation . In the same ursolic acid derivative series, compound 36 achieved a Sensitization Enhancement Ratio (SER) of 1.45 , providing a quantitative benchmark for the radiosensitization achievable with this chemotype. While the exact SER for Senp1-IN-4 (Compound 21) is not publicly disclosed, its classification within the same structural series and its distinct cytotoxicity profile support its intended use as a radiosensitizer rather than a standalone cytotoxic agent.

radiosensitization SENP1 DNA damage response ursolic acid derivative ionizing radiation

Patent-Disclosed Structural Differentiation from Natural Product SENP1 Inhibitors

Senp1-IN-4 is a semi-synthetic pentacyclic triterpenoid derivative of ursolic acid, disclosed in patent CN110627860 as Compound 21 . The patent describes structural modifications to the ursane scaffold designed to improve drug-like properties including solubility and pharmacokinetic profiles relative to parent ursolic acid . In the broader series, ten derivatives achieved SENP1 inhibitory ratios exceeding 93.89% at 2 µM, outperforming ursolic acid , and the series was specifically optimized for low cytotoxicity—a property confirmed for Senp1-IN-4 (IC₅₀ >20 µM) .

pentacyclic triterpene ursolic acid derivative structure-activity relationship drug-like properties pharmacokinetics

Optimal Research and Industrial Application Scenarios for Senp1-IN-4


Radiosensitization Assays in Cancer Cell Lines

Senp1-IN-4 is optimally deployed in clonogenic survival assays or DNA damage response studies where ionizing radiation is combined with pharmacological SENP1 inhibition. Its low intrinsic cytotoxicity (IC₅₀ >20 µM in Hela cells) minimizes confounding cell death from the inhibitor alone, allowing clean assessment of radiosensitization effects. Researchers can benchmark results against the SER of 1.45 reported for compound 36 from the same derivative series .

SUMOylation/DeSUMOylation Pathway Investigation

As a specific deSUMOylation protease 1 inhibitor, Senp1-IN-4 can be used to probe SENP1-dependent changes in SUMOylated protein levels and downstream signaling. This includes investigating the SENP1/JAK2/STAT pathway previously characterized using related ursolic acid derivatives . The compound's predicted drug-like properties may facilitate its use in longer-term cellular experiments compared to less soluble natural SENP1 inhibitors.

Comparative In Vitro Pharmacology of Ursane-Type SENP1 Inhibitors

Senp1-IN-4 serves as a reference compound within the patent-disclosed ursolic acid derivative series. Procurement enables researchers to compare its activity profile against other structurally related SENP1 inhibitors (e.g., SENP1-IN-1/Compound 29, SENP1-IN-3/Compound 17) for structure-activity relationship studies, particularly in the context of radiosensitization versus chemotherapy-resistance reversal applications.

Pre-Formulation and Drug-Like Property Assessment

The compound is suitable for solubility and stability studies comparing semi-synthetic pentacyclic triterpenoids against natural product SENP1 inhibitors like ursolic acid. The patent-reported optimization for improved drug-like properties makes Senp1-IN-4 a candidate for developing bioavailable SENP1 inhibitor formulations for in vivo radiosensitization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Senp1-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.